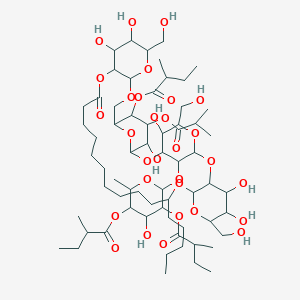

Woodrosin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Woodrosin II, also known as Glycerol ester of wood rosin (GEWR), is an oil-soluble food additive . It’s used in foods, beverages, and cosmetics to keep oils in suspension in water . It’s also used as an ingredient in the production of chewing gum and ice cream . GEWR is a complex mixture of glycerol di- and tri- esters of resin acids from wood rosin .

Synthesis Analysis

To make the glycerol ester of wood rosin, refined wood rosin is reacted with glycerin to produce the glycerol ester . The refined wood rosin is composed of approximately 90% resin acids and 10% neutrals (non-acidic compounds) . The resin acid fraction of the wood rosin is a complex mixture of isomeric diterpenoid monocarboxylic acids .

Molecular Structure Analysis

Rosin or colophony is a mixture of diterpene resin acids grouped in two families: abietic and pimaric acids, according to their molecular structure . The resin acid fraction of the wood rosin is a complex mixture of isomeric diterpenoid monocarboxylic acids having the typical empirical formula C20H30O2 .

Chemical Reactions Analysis

Refined wood rosin is pumped into a batch-type reactor, and esterified with food-grade glycerol . The reaction is allowed to proceed until samples of esterified material meet the desired product specifications .

Physical And Chemical Properties Analysis

This compound is a hard, yellow to pale amber-colored solid . It is insoluble in water but soluble in acetone . Its boiling point is estimated to be 1258.43 °C at 760.00 mm Hg .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Woodrosin I : Fürstner et al. (2003) describe the synthesis of Woodrosin I, highlighting the preparation of key building blocks and a glycosylation strategy. This complex resin glycoside with a macrolide ring demonstrates the intricate nature of synthesizing such compounds, which is crucial for understanding the chemical properties and potential applications of Woodrosin II (Fürstner, Jeanjean, Razon, Wirtz, & Mynott, 2003).

Final Stages of Woodrosin I Synthesis : In continuation, Fürstner et al. (2003) elaborate on the final stages of synthesizing Woodrosin I, involving ring-closing olefin metathesis and orthoester rearrangement. This research provides a foundation for understanding the chemical processes relevant to this compound (Fürstner, Jeanjean, Razon, Wirtz, & Mynott, 2003).

Biological Assessment and Applications

- Biological Assessment of Glycolipids : Fürstner (2004) discusses the biological assessment of complex glycolipids, including Woodrosin I, highlighting the importance of these compounds in various biological applications, which could be extrapolated to this compound (Fürstner, 2004).

Applications in Other Fields

- Wood Materials in Electrochemical Energy Storage : Huang et al. (2019) explore wood-derived materials in electrochemical energy storage, highlighting their hierarchical structures and mechanical integrity. Although this research is not directly on this compound, it shows the potential of wood-based compounds in energy applications, which might include this compound derivatives (Huang, Zhao, Liu, Mou, Jiang, Liu, Li, & Liu, 2019).

Environmental Applications

- Adsorption of Lead(II) from Wastewater : Acharya et al. (2009) demonstrate the use of activated carbon from Tamarind wood for lead(II) adsorption in wastewater treatment. This research suggests the potential of wood-derived materials, such as this compound, in environmental remediation (Acharya, Sahu, Mohanty, & Meikap, 2009).

Mechanism of Action

Glycerol, which has three OH groups, allows it to react with an acid group of rosin to form three ester groups and triggers a process of dehydration/release of water molecules . The most common method used to produce esters is the reaction of a carboxylic acid with an alcohol with the release of water .

Safety and Hazards

Future Directions

Rosin, or colophony, is a natural, abundant, cheap and non-toxic raw material which can be easily modified to obtain numerous useful products . This makes it an excellent subject of innovative research, attracting growing interest in recent years . The most promising development directions of rosin-based chemicals are based on the reduction in melting and boiling temperatures observed .

properties

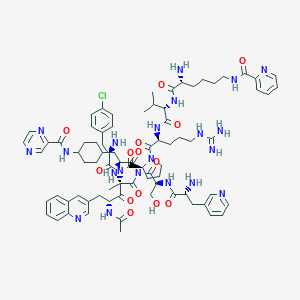

IUPAC Name |

[6-[[4,10,11,29,30,39-hexahydroxy-5,12,31-tris(hydroxymethyl)-37-(2-methylbutanoyloxy)-38-(2-methylpropanoyloxy)-26-oxo-16-pentyl-2,6,8,13,15,27,32,34,40-nonaoxapentacyclo[34.3.1.13,7.09,14.028,33]hentetracontan-41-yl]oxy]-4-hydroxy-2-methyl-5-(2-methylbutanoyloxy)oxan-3-yl] 2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H110O30/c1-11-15-21-24-36-25-22-19-17-16-18-20-23-26-41(69)88-53-45(73)42(70)37(27-66)84-62(53)81-30-40-50(90-59(79)33(8)13-3)52(91-57(77)31(5)6)48(76)61(87-40)93-51-44(72)39(29-68)86-65(94-54-46(74)43(71)38(28-67)85-64(54)83-36)56(51)95-63-55(92-60(80)34(9)14-4)47(75)49(35(10)82-63)89-58(78)32(7)12-2/h31-40,42-56,61-68,70-76H,11-30H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPSJGBZJZVRGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(C(OC(C4OC5C(C(C(C(O5)C)OC(=O)C(C)CC)O)OC(=O)C(C)CC)OC6C(C(C(OC6O1)CO)O)O)CO)O)O)OC(=O)C(C)C)OC(=O)C(C)CC)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H110O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156057-52-2 |

Source

|

| Record name | Woodrosin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156057522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)